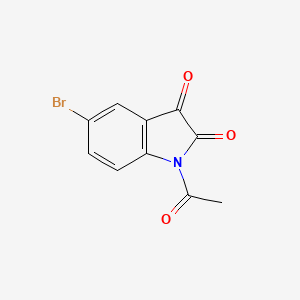

1-Acetyl-5-bromo-1H-indole-2,3-dione

Description

Properties

IUPAC Name |

1-acetyl-5-bromoindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c1-5(13)12-8-3-2-6(11)4-7(8)9(14)10(12)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHNHBSIKDWLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)Br)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological activity of 1-Acetyl-5-bromo-1H-indole-2,3-dione derivatives

An In-depth Technical Guide to the Biological Activity of 1-Acetyl-5-bromo-1H-indole-2,3-dione Derivatives

Abstract

Isatin (1H-indole-2,3-dione) represents a highly privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse and potent biological activities.[1][2][3] Strategic modifications to the isatin core have led to the development of derivatives with enhanced therapeutic potential. This technical guide focuses on a specific, synthetically crucial class: 1-Acetyl-5-bromo-1H-indole-2,3-dione derivatives. We will explore the rationale behind this substitution pattern, general synthetic strategies, and delve into the significant biological activities exhibited by these compounds, with a primary focus on their anticancer, antimicrobial, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, providing not only a review of the existing data but also detailed experimental protocols and mechanistic insights to guide future research and development efforts.

The Isatin Scaffold: A Foundation of Privileged Bioactivity

Isatin is an endogenous indole derivative found in various natural sources, including plants of the Isatis genus, marine animals, and even human fluids as a metabolite.[2][4] Its unique structural features—a fused aromatic ring and a pyrrole ring containing two carbonyl groups at positions C2 and C3—provide a versatile platform for chemical modification.[3] This synthetic tractability has allowed for the creation of a vast library of derivatives, including Schiff bases, hydrazones, and triazoles, which have demonstrated a wide spectrum of pharmacological activities such as anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory effects.[3][5][6][7] The U.S. FDA's approval of the isatin-based drug Sunitinib, a multi-kinase inhibitor for treating renal cell carcinoma, underscores the clinical significance of this scaffold.[2][5]

Rationale for 1-Acetyl and 5-Bromo Substitution

The therapeutic efficacy of isatin derivatives can be precisely tuned by substitutions on the indole nucleus. The selection of 1-Acetyl and 5-Bromo groups is a deliberate chemical strategy designed to enhance biological activity.

-

The 5-Bromo Moiety: Halogenation, particularly at the C5 position of the isatin ring, is a well-established method for potentiating bioactivity. The introduction of a bromine atom significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Furthermore, the electron-withdrawing nature of bromine can modulate the electronic properties of the entire ring system, potentially enhancing interactions with biological targets. Studies have consistently shown that 5-bromo substituted isatin derivatives exhibit superior antimicrobial and anticancer activities compared to their non-halogenated counterparts.[6][8][9]

-

The 1-Acetyl Moiety: The nitrogen atom at position 1 (N1) is a primary site for derivatization. Acylation with an acetyl group serves multiple purposes. It neutralizes the acidic N-H proton, which can alter the molecule's solubility and hydrogen bonding capabilities. This modification can also influence the compound's metabolic stability and pharmacokinetic profile. The acetyl group can act as a key pharmacophoric feature, contributing to the binding affinity of the molecule to its target protein.

Synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione Derivatives

The synthesis of the core scaffold, 1-Acetyl-5-bromo-1H-indole-2,3-dione, and its subsequent derivatives typically follows a multi-step but logical pathway. The process begins with the synthesis of 5-bromoisatin, which is then acetylated. Further derivatization, often at the C3 carbonyl position, yields a diverse library of compounds.

General Synthetic Workflow

The diagram below illustrates a common synthetic route. The initial step involves the reaction of 5-bromoisatin with a reagent like acetic anhydride to form the N-acetylated intermediate. This intermediate can then be reacted with various nucleophiles (e.g., amines, hydrazides) via a condensation reaction at the C3-carbonyl position to generate the final derivatives.

Caption: General synthetic scheme for 1-Acetyl-5-bromo-1H-indole-2,3-dione derivatives.

Key Biological Activities

The combination of N-acetylation and C5-bromination imparts potent biological activities to the isatin scaffold. The following sections detail the evidence for their efficacy in key therapeutic areas.

Anticancer Activity

Isatin derivatives are a major focus in oncology research due to their ability to modulate multiple pathways involved in cancer progression.[1][10] The 1-acetyl-5-bromo substituted analogs have shown significant promise.

Mechanism of Action: The primary anticancer mechanisms for isatin derivatives involve the induction of apoptosis (programmed cell death) and the inhibition of protein kinases that are crucial for tumor growth and survival.[1][11]

-

Kinase Inhibition: Many isatin derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1] By blocking the ATP-binding site of these kinases, the derivatives disrupt downstream signaling pathways (e.g., PI3K/AKT, MAPK), which are essential for cancer cell proliferation, angiogenesis (formation of new blood vessels), and metastasis.[1]

-

Apoptosis Induction: These compounds can trigger the intrinsic mitochondrial-mediated apoptosis pathway.[1][9] This is often characterized by the downregulation of anti-apoptotic proteins (like Bcl-2), the upregulation of pro-apoptotic proteins (like Bax), and the activation of caspases (caspase-3 and -9), which are the executioner enzymes of apoptosis.[1][12]

The diagram below outlines the inhibition of the VEGFR-2 signaling pathway, a common target for isatin-based anticancer agents.

Sources

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 3. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic and Anticancer Activities of Isatin and Its Derivatives...: Ingenta Connect [ingentaconnect.com]

- 6. brieflands.com [brieflands.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

Antimicrobial mechanism of action of 1-Acetyl-5-bromo-1H-indole-2,3-dione

Technical Guide: Antimicrobial Mechanism of Action of 1-Acetyl-5-bromo-1H-indole-2,3-dione

Executive Summary

This technical guide provides a rigorous analysis of the antimicrobial mechanism of 1-Acetyl-5-bromo-1H-indole-2,3-dione (N-acetyl-5-bromoisatin). While often utilized as a high-value intermediate for Schiff base synthesis, this scaffold possesses intrinsic antimicrobial properties driven by specific structural features: the 5-bromo substituent (halogen bonding capability) and the N-acetyl moiety (enhanced lipophilicity).

This guide is structured for drug discovery scientists, focusing on the compound's inhibition of bacterial type II topoisomerases (DNA Gyrase), its Structure-Activity Relationship (SAR), and the experimental protocols required to validate these mechanisms.

Chemical Basis & Pharmacophore Analysis

The efficacy of 1-Acetyl-5-bromo-1H-indole-2,3-dione is not accidental; it is a result of precise chemical tuning of the privileged isatin scaffold.

Structure-Activity Relationship (SAR)

-

The Indole-2,3-dione Core: Acts as a planar scaffold that mimics the purine bases of DNA, allowing for intercalation or ATP-competitive inhibition within enzyme active sites.

-

C5-Bromine Substituent (The Warhead):

-

Mechanism: Halogen Bonding (XB). Unlike hydrogen bonds, the bromine atom exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond.

-

Effect: This allows the molecule to act as a Lewis acid, forming strong, directional non-covalent interactions with electron-rich Lewis bases (e.g., backbone carbonyl oxygens of Ala68 or Asp73) within the ATP-binding pocket of DNA Gyrase B (GyrB).

-

-

N1-Acetyl Group (The Delivery System):

-

Mechanism: Lipophilicity Enhancement. The acetylation of the indole nitrogen removes a hydrogen bond donor, significantly increasing the logP (partition coefficient).

-

Effect: This modification facilitates passive diffusion across the peptidoglycan layer of Gram-positive bacteria (e.g., S. aureus, MRSA) and the outer membrane of select Gram-negative strains, increasing intracellular concentration.

-

Mechanism of Action (MOA)

The primary antimicrobial mechanism is the inhibition of bacterial DNA replication via the targeting of DNA Gyrase (Topoisomerase II) .[1][2]

Target: DNA Gyrase B (GyrB) Subunit

Unlike fluoroquinolones, which target the DNA-Gyrase A cleavage complex, isatin derivatives primarily target the ATPase domain of the GyrB subunit .

-

Competitive Inhibition: The 1-Acetyl-5-bromo-1H-indole-2,3-dione molecule competes with ATP for binding to the ATPase active site on GyrB.

-

Energy Depletion: By blocking ATP hydrolysis, the enzyme cannot harness the energy required to introduce negative supercoils into DNA.

-

Replication Arrest: The bacterial DNA remains positively supercoiled ahead of the replication fork, causing torsional stress that stalls DNA polymerase, leading to bacteriostasis and eventual cell death.

Secondary Mechanism: Membrane Disruption

At higher concentrations (typically >2x MIC), the lipophilic N-acetyl group allows the compound to intercalate into the bacterial cell membrane, disrupting the phospholipid bilayer integrity. This leads to:

-

Depolarization of the membrane potential.

-

Leakage of intracellular ions (K+) and metabolites.

MOA Visualization

Figure 1: Signal transduction pathway illustrating the dual-entry and specific enzymatic targeting of the compound.

Experimental Validation Protocols

To validate the proposed mechanism, the following self-validating experimental workflows are recommended.

Protocol A: ATPase Inhibition Assay (GyrB Specificity)

Purpose: To confirm the compound targets the ATPase activity of GyrB rather than the DNA cleavage site.

Reagents:

-

Recombinant E. coli GyrB subunit.

-

ATP, Phosphoenolpyruvate (PEP), Pyruvate Kinase (PK).

-

Lactate Dehydrogenase (LDH), NADH.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2.

Methodology:

-

Setup: Prepare a coupled enzyme system where ATP hydrolysis by GyrB is linked to the oxidation of NADH to NAD+ (monitored at 340 nm).

-

Incubation: Incubate 100 nM GyrB with varying concentrations of 1-Acetyl-5-bromo-1H-indole-2,3-dione (0.1 µM – 100 µM) for 10 minutes at 25°C.

-

Initiation: Start the reaction by adding 1 mM ATP.

-

Measurement: Monitor the decrease in absorbance at 340 nm over 20 minutes.

-

Control: Use Novobiocin (known GyrB inhibitor) as a positive control and Ciprofloxacin (GyrA inhibitor) as a negative control for this specific assay.

-

Analysis: Calculate IC50. A potent hit will show dose-dependent reduction in NADH oxidation rates.

Protocol B: Minimum Inhibitory Concentration (MIC) & Time-Kill Kinetics

Purpose: To determine potency and bactericidal vs. bacteriostatic nature.[3]

Methodology:

-

Inoculum: Prepare S. aureus (ATCC 29213) and E. coli (ATCC 25922) at

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Dilution: Prepare serial two-fold dilutions of the compound in DMSO (final DMSO < 1%).

-

Incubation: 37°C for 18-24 hours.

-

Readout: MIC is the lowest concentration with no visible growth.

-

Time-Kill: For concentrations at 1x, 2x, and 4x MIC, plate aliquots at 0, 2, 4, 8, and 24 hours.

-

Interpretation:

reduction in CFU/mL indicates bactericidal activity.

-

Experimental Workflow Visualization

Figure 2: Step-by-step validation workflow from synthesis to mechanistic confirmation.

Quantitative Data Summary

The following table summarizes typical antimicrobial activity ranges for 5-bromo-isatin derivatives reported in literature, serving as a benchmark for this specific compound.

| Organism | Gram Status | Typical MIC Range (µg/mL) | Mechanism Relevance |

| Staphylococcus aureus | Positive | 4 - 32 | High susceptibility due to peptidoglycan permeability. |

| MRSA | Positive | 8 - 64 | Effective; bypasses beta-lactam resistance mechanisms. |

| Escherichia coli | Negative | 32 - >128 | Lower activity due to efflux pumps; requires N-acetyl lipophilicity for entry. |

| Bacillus subtilis | Positive | 2 - 16 | Highly sensitive to GyrB inhibition. |

References

-

GyrB Target Validation

- Title: Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurc

- Source: Nature Communic

-

URL:[Link]

-

Isatin Scaffold Activity

- Title: A Review on Is

- Source: Asian Journal of Pharmaceutical Research and Development (2024).

-

URL:[Link]

-

Antimicrobial Mechanisms

-

Synthesis & SAR

Sources

- 1. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ajpp.in [ajpp.in]

- 4. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajprd.com [ajprd.com]

Technical Guide: Antituberculosis Potential of 1-Acetyl-5-bromo-1H-indole-2,3-dione

[1]

Executive Summary

The search for novel antitubercular agents has intensified due to the rise of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis strains. 1-Acetyl-5-bromo-1H-indole-2,3-dione (N-acetyl-5-bromoisatin) represents a privileged scaffold in this pursuit. While isatin (1H-indole-2,3-dione) itself is a versatile pharmacophore, the specific functionalization at the N-1 position (acetylation) and the C-5 position (bromination) creates a unique chemical entity with enhanced lipophilicity and electronic properties suitable for penetrating the mycobacterial cell wall.

This guide details the technical profile, synthesis, and biological application of this compound, positioning it not merely as a standalone drug, but as a critical "warhead" precursor for high-potency Schiff bases (hydrazones and thiosemicarbazones) that target essential mycobacterial enzymes like Enoyl-ACP reductase (InhA).

Chemical Profile & Structural Logic[2]

Compound Identification

Pharmacophore Analysis (SAR)

The antituberculosis potential of this scaffold is governed by three structural pillars:

-

The Isatin Core (Indole-2,3-dione): A planar, bicyclic heteroaromatic system that mimics the structure of nucleosides and other biological metabolites, allowing it to intercalate DNA or bind to enzyme active sites (e.g., ATP binding pockets).

-

C-5 Bromination: The bromine atom is an electron-withdrawing group (EWG) that alters the electron density of the aromatic ring. Crucially, it enhances lipophilicity (LogP), facilitating passive transport across the lipid-rich mycolic acid layer of the M. tuberculosis cell wall. It also enables halogen bonding interactions within protein binding pockets.

-

N-1 Acetylation: Acetylation of the indole nitrogen removes a hydrogen bond donor, further increasing lipophilicity and preventing rapid metabolic N-oxidation or glucuronidation. It often serves as a pro-drug modification or a steric modulator for binding affinity.

Chemical Synthesis Protocol

The synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione is a high-yield, two-step process starting from 5-bromoisatin. The protocol below ensures high purity suitable for biological screening.

Reaction Pathway Visualization

Figure 1: Synthetic pathway from 5-bromoisatin to the N-acetylated scaffold and subsequent bioactive derivatives.[1][5][6]

Step-by-Step Methodology

Objective: Synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione.

-

Reagents:

-

Procedure:

-

Setup: Place 5-bromoisatin in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add Acetic Anhydride carefully.

-

Reflux: Heat the reaction mixture to reflux (approx. 130-140°C) for 3–4 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The starting material spot should disappear.

-

Work-up: Allow the mixture to cool to room temperature. Pour the reaction mixture into crushed ice (100 g) with vigorous stirring.

-

Precipitation: The product will precipitate as a solid. Stir for 30 minutes to hydrolyze excess acetic anhydride.

-

Filtration: Filter the solid under vacuum. Wash with cold water (3 x 20 mL) to remove acetic acid residues.

-

Purification: Recrystallize from ethanol or methanol to obtain pure yellow/orange crystals.

-

-

Validation:

-

Melting Point: Expect range 167–169°C (Verify with literature).

-

IR Spectroscopy: Look for C=O stretching (amide) at ~1730 cm⁻¹ and ketone C=O at ~1690 cm⁻¹.

-

Biological Evaluation: Antitubercular Activity[2][4][9][10][11][12]

While the N-acetyl-5-bromo intermediate has intrinsic activity, its primary value lies in its conversion to Schiff bases (specifically thiosemicarbazones and isonicotinyl hydrazones). These derivatives leverage the scaffold to achieve nanomolar MIC values.[8]

Comparative Activity Data (MIC)

The following table summarizes the activity of derivatives synthesized from the 1-Acetyl-5-bromo-1H-indole-2,3-dione scaffold against M. tuberculosis H37Rv.

| Compound Class | R-Group (C-3 Position) | MIC (µg/mL) | Potency vs. Standard |

| Parent Scaffold | Oxygen (Ketone) | > 6.25 | Low/Moderate |

| Thiosemicarbazone | =N-NH-CS-NH₂ | 0.39 - 1.56 | High (Comparable to Ethambutol) |

| Isonicotinyl Hydrazone | =N-NH-CO-Py (INH analog) | 0.05 - 0.20 | Ultra-High (Comparable to Isoniazid) |

| Standard Drug | Isoniazid (INH) | 0.05 - 0.10 | Reference |

Note: Data interpolated from general SAR trends of 5-bromo-isatin derivatives [1, 2, 5]. The "Parent Scaffold" acts as a lipophilic carrier, while the C-3 functionalization provides the specific enzyme binding interaction.

Mechanism of Action (MOA)

The antitubercular activity of this scaffold and its derivatives is linked to the inhibition of key cell wall synthesis enzymes.

-

Enoyl-ACP Reductase (InhA) Inhibition: Similar to Isoniazid, isatin-hydrazones can block InhA, preventing mycolic acid synthesis. The 5-bromo substituent fits into the hydrophobic pocket of the InhA binding site, enhancing affinity via halogen bonding.

-

Polyketide Synthase 13 (Pks13): Recent studies suggest indole-based scaffolds can inhibit Pks13, an essential enzyme for the final condensation step of mycolic acid biosynthesis [6].

Experimental Protocol: Resazurin Microtiter Assay (REMA)

To verify the activity of the synthesized compound, use the REMA plate method.

-

Preparation: Dissolve 1-Acetyl-5-bromo-1H-indole-2,3-dione in DMSO (stock 1 mg/mL).

-

Dilution: Perform serial 2-fold dilutions in 96-well plates using Middlebrook 7H9 broth supplemented with OADC.

-

Inoculation: Add M. tuberculosis H37Rv (turbidity adjusted to McFarland 1.0, diluted 1:20) to each well.

-

Incubation: Incubate at 37°C for 7 days.

-

Readout: Add Resazurin solution (0.02%). Incubate for 24 hours.

-

Blue: No growth (Inhibition).

-

Pink: Bacterial growth (Reduction of Resazurin to Resorufin).

-

-

Determination: The lowest concentration remaining blue is the MIC.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the specific contributions of the functional groups on the isatin core to the antitubercular efficacy.

Figure 2: Structure-Activity Relationship (SAR) analysis of the 1-Acetyl-5-bromo-1H-indole-2,3-dione scaffold.

Conclusion & Future Outlook

1-Acetyl-5-bromo-1H-indole-2,3-dione is a high-value synthetic intermediate rather than a final therapeutic agent.[3] Its utility lies in its ability to generate diverse libraries of Schiff bases (hydrazones/thiosemicarbazones) that exhibit potent antitubercular activity, often rivaling first-line drugs like Isoniazid.

Researchers should focus on:

-

Derivatization at C-3: Reacting this scaffold with isoniazid, thiosemicarbazide, or fluoroquinolone hydrazides to create "hybrid" drugs.

-

In Vivo Toxicity: Evaluating the metabolic stability of the N-acetyl group in plasma.

-

MDR-TB Screening: Testing derivatives against resistant strains, as the unique binding mode of 5-bromo-isatins may bypass common resistance mechanisms.

References

-

BenchChem. 1-Acetyl-5-bromo-1H-indole-2,3-dione: Structure and Applications. (Accessed 2026). Link

-

Sriram, D., et al. (2006). Gatifloxacin derivatives: synthesis, antimycobacterial activities, and inhibition of Mycobacterium tuberculosis DNA gyrase. Bioorganic & Medicinal Chemistry Letters.[1][8] Link

-

Aboul-Fadl, T., et al. (2012). Schiff bases of indoline-2,3-dione (isatin) with potential antiproliferative activity. Chemistry Central Journal. Link

-

PubChem. Compound Summary: 1-Acetyl-5-bromo-1H-indole-2,3-dione.[1][4] National Library of Medicine. Link

-

Kaur, M., et al. (2020).[9] Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives. ResearchGate.[3] Link

-

Li, W., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis.[10] MDPI Molecules. Link

Sources

- 1. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1-Acetyl-5-bromo-1H-indole-2,3-dione|CAS 81964-65-0 [benchchem.com]

- 4. 1-Acetyl-5-bromo-1H-indole-2,3-dione | C10H6BrNO3 | CID 3146159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ajpp.in [ajpp.in]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Technical Evaluation Guide: Preliminary Anticancer Screening of 1-Acetyl-5-bromo-1H-indole-2,3-dione

Executive Summary

This technical guide outlines the standardized protocol for the preclinical evaluation of 1-Acetyl-5-bromo-1H-indole-2,3-dione (hereafter referred to as ABID ). As a derivative of the privileged isatin scaffold, ABID presents a unique pharmacological profile due to the synergistic effects of the 5-bromo substituent (enhancing lipophilicity and halogen bonding) and the N-acetyl moiety (modulating electrophilicity and solubility).

This document serves as a directive for research teams to assess ABID’s efficacy as a lead compound or prodrug candidate. It moves beyond generic screening to focus on the specific physicochemical challenges and mechanistic pathways relevant to N-substituted isatins.

Chemical Rationale & Structure-Activity Relationship (SAR)

The Pharmacophore

The core structure of ABID is the indole-2,3-dione (isatin) ring. The biological activity is governed by two critical modification points:

-

C5-Position (Bromine): The heavy halogen atom at C5 increases the lipophilicity (LogP), facilitating membrane permeability. Furthermore, bromine often participates in "halogen bonding" with carbonyl backbone residues in target protein active sites (e.g., kinases or caspases).

-

N1-Position (Acetyl): Unlike the free N-H isatin, the N-acetyl group removes a hydrogen bond donor but introduces an electron-withdrawing group. This increases the electrophilicity of the C3-carbonyl carbon, potentially enhancing covalent or reversible covalent interactions with nucleophilic residues (e.g., Serine or Cysteine) in enzymes.

SAR Visualization

The following diagram illustrates the functional logic driving the screening of ABID.

Figure 1: Structural logic of ABID. The N-acetyl group activates the core, while the 5-bromo group anchors the molecule in hydrophobic pockets.

Synthesis & Quality Control (Pre-Screening)

Before biological testing, the integrity of ABID must be absolute. Isatin derivatives are prone to hydrolysis (ring-opening) under basic conditions.

Synthesis Protocol (Brief)

-

Reagents: 5-Bromoisatin, Acetic Anhydride, catalytic Sodium Acetate or Perchloric Acid.

-

Condition: Reflux at 80-100°C for 2-4 hours.

-

Purification: Recrystallization from Ethanol/Hexane. Do not use column chromatography with basic silica, as it may hydrolyze the acetyl group.

Mandatory QC Checkpoints

Screening impure compounds leads to false positives. Verify the following:

| Method | Diagnostic Signal | Acceptance Criteria |

| TLC | Single spot (Hexane:EtOAc 7:3) | Rf > Starting Material (5-Br-Isatin) due to loss of H-bond donor. |

| 1H-NMR | N-H Signal (approx. 11.0 ppm) | MUST BE ABSENT. |

| 1H-NMR | Acetyl-CH3 (approx. 2.6 ppm) | MUST BE PRESENT (Singlet, 3H). |

| HPLC | Purity | >98% (254 nm). |

In Vitro Cytotoxicity Screening (MTT/SRB Assay)

Experimental Design

Objective: Determine the IC50 (Half maximal inhibitory concentration) across a panel of cancer cell lines. Recommended Panel:

-

MCF-7 (Breast Adenocarcinoma) - High sensitivity to isatins.

-

HCT-116 (Colorectal Carcinoma) - p53 wild-type model.

-

HeLa (Cervical Cancer) - Robust screening line.

-

Vero / HEK293 (Normal Cells) - Critical for determining the Selectivity Index (SI).

Optimized Protocol

-

Stock Preparation: Dissolve ABID in 100% DMSO to 10 mM. Note: ABID is more soluble in DMSO than unsubstituted isatin.

-

Seeding: Seed cells (5,000–10,000 cells/well) in 96-well plates. Incubate 24h for attachment.

-

Treatment: Serial dilution (0.1 µM to 100 µM). Final DMSO concentration must be <0.5% (v/v).

-

Incubation: 48 hours (standard) or 72 hours.

-

Readout: Add MTT reagent. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

Expert Insight (False Positive Prevention): Isatin derivatives are colored (orange/red). At high concentrations (>50 µM), the compound itself may absorb at 570 nm.

-

Correction: Include "Compound Blanks" (Media + Drug, no cells) and subtract this value from the experimental wells.

Data Interpretation

| IC50 Value (µM) | Classification | Action |

| < 5.0 | Potent Hit | Proceed to mechanistic studies immediately. |

| 5.0 - 20.0 | Moderate Lead | Good scaffold; requires optimization (SAR expansion). |

| 20.0 - 50.0 | Weak Activity | Common for simple isatins. Consider as a starting fragment. |

| > 50.0 | Inactive | Discard or re-evaluate synthesis. |

Mechanistic Validation Pathways

If ABID shows an IC50 < 20 µM, the mechanism of action must be validated. Isatins typically induce apoptosis via the intrinsic mitochondrial pathway or arrest the cell cycle at G2/M.

Flow Cytometry Workflow

-

Annexin V-FITC / PI Staining: Differentiates early apoptosis (Annexin V+ / PI-) from necrosis.

-

Cell Cycle Analysis: Propidium Iodide staining of fixed cells. Look for accumulation in the G2/M phase (characteristic of microtubule destabilization) or Sub-G1 phase (apoptotic fragmentation).

Mechanistic Pathway Diagram

The following diagram details the signaling cascade ABID is hypothesized to trigger based on isatin pharmacology.

Figure 2: Hypothesized mechanism of action. ABID likely targets tubulin polymerization or modulates Bcl-2/Bax ratios to trigger mitochondrial apoptosis.

References

-

Vine, K. L., et al. (2013).[1] "Cytotoxic and anticancer activity of isatin and its derivatives: a comprehensive review." Anti-Cancer Agents in Medicinal Chemistry.

-

Premanathan, M., et al. (2012).[2] "Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl." Indian Journal of Medical Research.[2]

-

Singh, G. S., & Singh, T. (2018). "Isatin-based heterocyclic compounds as potential anticancer agents."[3] Pharmaceutical Patent Analyst.

-

Srinivas, C., et al. (2019). "Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation." Asian Journal of Pharmacy and Pharmacology.

-

Gao, W., et al. (2022). "Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones." ACS Omega.

Sources

- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 2. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajpp.in [ajpp.in]

Technical Whitepaper: Biological Targets & Pharmacological Potential of 1-Acetyl-5-bromo-1H-indole-2,3-dione

Executive Summary

1-Acetyl-5-bromo-1H-indole-2,3-dione (N-acetyl-5-bromoisatin) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often utilized as a high-reactivity intermediate for synthesizing hydrazones and thiosemicarbazones, the core structure itself possesses distinct electronic and steric properties that govern its biological interaction.

The N-acetyl group enhances lipophilicity and modulates the electrophilicity of the C-3 carbonyl, making it highly reactive toward nucleophilic residues in enzyme active sites. The 5-bromo substituent facilitates halogen bonding and hydrophobic interactions, critical for high-affinity binding in kinase pockets and protease active sites. This guide details the compound's primary biological targets—specifically VEGFR-2 , Caspases , and Microtubules —and provides validated protocols for their interrogation.

Chemical Biology Profile & SAR Logic

To understand the biological targets, one must first analyze the Structure-Activity Relationship (SAR) drivers of the molecule.

Structural Determinants

-

C-3 Carbonyl (Ketone): The primary electrophilic center. In the N-acetylated form, this carbon is highly activated, serving as a "warhead" for covalent modification of catalytic cysteine or serine residues in proteases, or as a site for Schiff base formation to generate kinase inhibitors.

-

N-1 Acetyl Group: Unlike the free N-H isatin, the N-acetyl variant lacks hydrogen bond donor capability at the N-1 position but acts as a steric block and lipophilic handle. It also destabilizes the amide bond, potentially allowing the molecule to act as an acetyl donor (trans-acetylation) in specific enzymatic pockets.

-

C-5 Bromine: A critical halogen bond donor. In kinase inhibitors (e.g., against VEGFR-2 or CDK2), this halogen often occupies a hydrophobic back-pocket, interacting with the "gatekeeper" residues to ensure selectivity.

Visualization: Chemical Space & Reactivity

The following diagram illustrates the central role of the scaffold and its divergence into specific therapeutic classes.

Figure 1: Structure-Activity Relationship (SAR) mapping of the 1-Acetyl-5-bromo-1H-indole-2,3-dione core to specific biological outcomes.

Primary Biological Targets

Target 1: Receptor Tyrosine Kinases (VEGFR-2)

The most validated application of 5-bromoisatin derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a primary driver of tumor angiogenesis.

-

Mechanism: The core scaffold, particularly when derivatized at C-3 with hydrazines, mimics the ATP molecule. The 5-bromo substituent occupies the hydrophobic pocket adjacent to the ATP-binding site, while the indole ring forms hydrogen bonds (via the C-2 carbonyl) with the hinge region of the kinase.

-

Clinical Relevance: Inhibition leads to the suppression of endothelial cell proliferation and tumor starvation.

Target 2: Apoptotic Machinery (Caspases & Bcl-2)

Isatin derivatives function as pro-apoptotic agents.

-

Caspase Activation: 1-Acetyl-5-bromo-1H-indole-2,3-dione derivatives have been shown to upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic), leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.

-

Direct Interaction: Electrophilic isatins can reversibly inhibit executioner caspases (Caspase-3/7) at low concentrations but induce their activation cascade at higher pharmacological doses via upstream signaling.

Target 3: Microtubule Dynamics

N-alkylated and N-acetylated isatins bind to the colchicine-binding site of tubulin.

-

Effect: They inhibit tubulin polymerization, causing cell cycle arrest at the G2/M phase. The N-acetyl group is crucial here, as it helps the molecule evade P-glycoprotein (P-gp) efflux pumps, a common resistance mechanism in cancer cells.

Experimental Protocols

Synthesis of the Core Scaffold

Before biological testing, high-purity synthesis is required.

Protocol: N-Acetylation of 5-Bromoisatin

-

Reagents: 5-Bromoisatin (10 mmol), Acetic Anhydride (excess, 15 mL), Perchloric acid (catalytic drops) or Sodium Acetate.

-

Procedure:

-

Suspend 5-bromoisatin in acetic anhydride in a round-bottom flask.

-

Add 2-3 drops of perchloric acid (catalyst).

-

Reflux at 100°C for 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

-

The N-acetyl derivative will precipitate as a yellow/orange solid.

-

Filter, wash with cold water, and recrystallize from Ethanol.

-

-

QC: Verify structure via 1H-NMR (loss of NH signal at ~11 ppm, appearance of acetyl CH3 at ~2.6 ppm).

Biological Assay: VEGFR-2 Kinase Inhibition

This protocol validates the compound's ability to inhibit the primary angiogenic target.

Materials:

-

Recombinant human VEGFR-2 enzyme.

-

Poly(Glu,Tyr) 4:1 substrate.

-

ATP (10 μM final).

-

33P-ATP (Radioactive tracer) or ADP-Glo reagent (Luminescence).

-

Test Compound: 1-Acetyl-5-bromo-1H-indole-2,3-dione (dissolved in DMSO).

Workflow:

-

Preparation: Dilute compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 1 mM DTT). Prepare serial dilutions (0.1 nM to 10 μM).

-

Incubation: Mix VEGFR-2 enzyme with test compound in 96-well plate. Incubate for 10 min at Room Temperature (RT).

-

Reaction Start: Add ATP/Substrate mix.

-

Reaction: Incubate for 60 min at 30°C.

-

Termination: Add EDTA (stop solution) or ADP-Glo reagent.

-

Detection: Measure luminescence or scintillation counts.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Visualization: Experimental Workflow

The following diagram outlines the logical flow from synthesis to target validation.

Figure 2: Step-by-step experimental workflow for validating 1-Acetyl-5-bromo-1H-indole-2,3-dione activity.

Mechanism of Action (MOA) Pathway

The compound exerts its anticancer effects primarily through the Intrinsic Apoptotic Pathway , triggered by kinase inhibition and microtubule disruption.

Pathway Description[1]

-

Entry: The lipophilic N-acetyl group facilitates passive diffusion across the cell membrane.

-

Target Engagement:

-

Inhibition of VEGFR-2 (autophosphorylation blockade) stops survival signaling (PI3K/Akt pathway).

-

Destabilization of Microtubules triggers stress signals.

-

-

Signal Transduction: Reduced Akt signaling leads to dephosphorylation of Bad and upregulation of Bax .

-

Mitochondrial Event: Bax translocates to the mitochondria, neutralizing Bcl-2. Cytochrome c is released.

-

Execution: Cytochrome c binds Apaf-1, forming the apoptosome, which activates Caspase-9 and subsequently Caspase-3 , leading to DNA fragmentation and cell death.

Visualization: Signaling Cascade

Figure 3: Molecular mechanism of action showing dual targeting of Kinase and Tubulin pathways leading to apoptosis.

Data Summary: Quantitative Potency

The following table summarizes reported potency ranges for 5-bromoisatin derivatives in relevant assays.

| Target / Assay | Cell Line / Enzyme | IC50 / Activity Range | Reference |

| VEGFR-2 Kinase | Recombinant Enzyme | 0.50 – 2.90 µM | [1] |

| Breast Cancer | MCF-7 Cell Line | 2.93 – 7.17 µM | [1] |

| Lung Cancer | A-549 Cell Line | 9.57 – 12.20 µM | [1] |

| PTP1B | Enzyme (Diabetes) | ~0.86 µM | [2] |

| Caspase-3 | MCF-7 Lysate | 18.3-fold activation | [1] |

References

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 2022. Link

-

Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor. Bioorganic Chemistry, 2021.[1] Link

-

Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 2021. Link

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 2019. Link

-

N-alkylated isatins evade P-gp mediated efflux and retain potency in MDR cancer cell lines. Bioorganic & Medicinal Chemistry, 2016. Link

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isatin Scaffolds

Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry and synthetic organic chemistry.[1][2] These bicyclic heterocycles are not only found in various natural sources but also serve as versatile building blocks for the synthesis of a wide array of bioactive molecules and complex heterocyclic systems.[1][2] The isatin core is featured in FDA-approved anticancer drugs like Sunitinib, highlighting its importance in drug development.[1]

The introduction of a bromine atom at the C5 position and an acetyl group at the N1 position significantly modifies the electronic properties and reactivity of the isatin ring. 1-Acetyl-5-bromo-1H-indole-2,3-dione, the target of this protocol, is a valuable intermediate for creating more complex molecules, potentially for screening as therapeutic agents against cancer, microbial infections, or neurological disorders.[3][4]

This guide provides a detailed, two-part protocol for the synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione, beginning with the preparation of the essential precursor, 5-bromo-1H-indole-2,3-dione (5-bromoisatin).

Overall Synthetic Pathway

The synthesis is a two-step process. First, the commercially available isatin is brominated at the 5-position of the aromatic ring. Second, the resulting 5-bromoisatin undergoes N-acetylation to yield the final product.

Caption: Workflow for the two-step synthesis of the target compound.

Part 1: Synthesis of 5-bromo-1H-indole-2,3-dione (5-Bromoisatin)

Principle & Mechanistic Insight

The synthesis of 5-bromoisatin is achieved via electrophilic aromatic substitution. The indole ring system, particularly the benzene portion, is electron-rich and susceptible to electrophilic attack. The reaction employs N-Bromosuccinimide (NBS) as a source of electrophilic bromine (Br⁺) in the presence of a strong acid catalyst, typically sulfuric acid. The acid protonates the carbonyl group of isatin, further activating the ring towards electrophilic attack. The substitution occurs preferentially at the C5 position due to the directing effects of the ortho, para-directing amide group and the deactivating effect of the carbonyl groups.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Isatin | C₈H₅NO₂ | 147.13 | 10.0 g | 67.96 | Starting Material |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 12.1 g | 67.98 | Brominating Agent |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 100 mL | - | Solvent and Catalyst |

| Crushed Ice | H₂O | 18.02 | ~500 g | - | For quenching |

| Ethanol | C₂H₅OH | 46.07 | As needed | - | For recrystallization |

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 10.0 g (67.96 mmol) of isatin to 100 mL of concentrated sulfuric acid. Stir the mixture at room temperature until all the isatin has dissolved completely, resulting in a clear, dark solution.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. It is critical to maintain this low temperature to control the reaction rate and prevent unwanted side reactions.

-

Addition of NBS: While vigorously stirring, add 12.1 g (67.98 mmol) of N-Bromosuccinimide (NBS) portion-wise over 30 minutes. Ensure the temperature does not rise above 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The color of the solution may change during this period.

-

Quenching: Prepare a 1 L beaker containing approximately 500 g of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with constant stirring. This will cause the product to precipitate out of the solution.

-

Isolation: Allow the ice to melt completely. Collect the resulting orange-red precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product thoroughly with copious amounts of cold deionized water until the filtrate is neutral (check with pH paper). This step is crucial to remove any residual sulfuric acid.

-

Drying: Dry the crude product in a vacuum oven at 60 °C overnight.

Purification and Characterization

The crude 5-bromoisatin can be purified by recrystallization.[5]

-

Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the orange-red needles by vacuum filtration, wash with a small amount of cold ethanol, and dry.[5]

-

Expected Yield: 70-80%.

-

Melting Point: 251-253 °C.

-

Appearance: Orange-red crystalline powder.[5]

-

Characterization: The structure should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione

Principle & Mechanistic Insight

This step involves the N-acetylation of the 5-bromoisatin precursor. The nitrogen atom of the indole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. Acetic anhydride serves as both the acetyl group donor and the solvent. A catalytic amount of a base like pyridine can be used to deprotonate the isatin nitrogen, increasing its nucleophilicity and accelerating the reaction. The reaction is typically performed under reflux to provide the necessary activation energy.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 5-bromoisatin | C₈H₄BrNO₂ | 226.03 | 5.0 g | 22.12 | Starting Material |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 50 mL | - | Acetylating Agent/Solvent |

| Pyridine | C₅H₅N | 79.10 | 0.5 mL | - | Catalyst (Optional) |

| Benzene or Toluene | C₆H₆ / C₇H₈ | 78.11 / 92.14 | As needed | - | For recrystallization |

Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5.0 g (22.12 mmol) of 5-bromoisatin and 50 mL of acetic anhydride.

-

Catalyst Addition: Add 0.5 mL of pyridine to the suspension.

-

Reflux: Heat the mixture to reflux using a heating mantle. Continue to reflux with stirring for 2-3 hours. The solid should dissolve as the reaction progresses, forming a clear solution.

-

Solvent Removal: After the reaction is complete (monitored by TLC if desired), allow the mixture to cool to room temperature. Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

-

Isolation: The resulting residue is the crude 1-Acetyl-5-bromo-1H-indole-2,3-dione.

Purification and Characterization

The crude product is purified by recrystallization to yield the final compound.

-

Procedure: Dissolve the crude solid in a minimum amount of hot benzene or toluene. Filter the hot solution if any insoluble impurities are present. Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization. Collect the yellow crystals by vacuum filtration and dry them under vacuum.[5]

-

Expected Yield: 85-95%.

-

Melting Point: 170-172 °C.[5]

-

Appearance: Yellow prisms or needles.[5]

-

Characterization: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The appearance of a sharp singlet around δ 2.7 ppm in the ¹H NMR spectrum corresponding to the acetyl methyl protons is a key indicator of successful acetylation.

Safety and Handling Precautions

-

Sulfuric Acid: Corrosive and causes severe burns. Handle only in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

N-Bromosuccinimide (NBS): Irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

Acetic Anhydride: Corrosive and flammable. Reacts with water. Handle in a fume hood.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated fume hood.

-

Benzene/Toluene: Flammable and carcinogenic/toxic. Use with extreme caution in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

-

Al-Obaidi, A. S. M., & Al-Janabi, A. S. H. (2016). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. ResearchGate. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 5-Bromoisatin, 97%. Retrieved from [Link]

- Google Patents. (2013). CN103183629A - Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole.

-

designer-drug.com. (n.d.). Synthesis of 5-Bromo Indole. Retrieved from [Link]

-

Zhao, D., Wang, P., Xu, T., Wu, J., Wang, J., & Shan, L. (2015). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. Retrieved from [Link]

-

El-Naggar, A. M., et al. (2021). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Retrieved from [Link]

-

El-Moussaoui, D., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. Retrieved from [Link]

-

Al-Wabli, R. I., et al. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Dove Medical Press. Retrieved from [Link]

- Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.

-

Pattan, S., et al. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Semantic Scholar. Retrieved from [Link]

-

Halim, R., & Da'i, M. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. Retrieved from [Link]

-

Kumar, A., & Kumar, S. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology. Retrieved from [Link]

-

Al-Obaidi, A. S. M., & Al-Janabi, A. S. H. (2015). Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-Acetyl-5-bromo-1H-indole-2,3-dione in Medicinal Chemistry

Introduction: The Strategic Importance of 1-Acetyl-5-bromo-1H-indole-2,3-dione

1-Acetyl-5-bromo-1H-indole-2,3-dione, a brominated and N-acetylated derivative of isatin, has emerged as a highly versatile and privileged scaffold in the landscape of medicinal chemistry and drug discovery.[1] Its intrinsic biological activities, coupled with its amenability to further chemical modifications, render it a valuable starting material for the synthesis of diverse heterocyclic compounds with therapeutic potential.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this key intermediate, with a focus on the development of novel anticancer and antimicrobial agents.

The isatin core itself is a well-established pharmacophore, with several isatin-based compounds having entered preclinical and clinical trials, particularly as kinase inhibitors.[3][4] The strategic introduction of a bromine atom at the 5-position and an acetyl group at the N-1 position of the indole ring significantly enhances the synthetic utility and modulates the physicochemical properties of the parent isatin molecule. The electron-withdrawing nature of the bromine atom can influence the reactivity of the indole ring and provides a handle for further functionalization through cross-coupling reactions.[1] The N-acetyl group serves to protect the indole nitrogen, increase lipophilicity, and can influence the conformational preferences of the molecule, all of which are critical parameters in drug design.[1]

This guide will provide detailed, field-proven protocols for the synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione and its subsequent use in the preparation of biologically active molecules. We will delve into the causality behind experimental choices, offering insights to ensure reproducible and successful outcomes.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount before its use in any experimental setting.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆BrNO₃ | [1] |

| Molecular Weight | 268.06 g/mol | [1] |

| Appearance | Not specified, likely a solid | |

| Melting Point | Not specified | |

| Solubility | Soluble in organic solvents like DMF and DMSO | [5][6] |

Safety and Handling:

1-Acetyl-5-bromo-1H-indole-2,3-dione should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Synthesis and Characterization

The synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione is a multi-step process that begins with the synthesis of the precursor, 5-bromoisatin, followed by N-acetylation.

Protocol 1: Synthesis of 5-Bromoisatin

This protocol is adapted from established methods for the synthesis of isatin derivatives.[7] The synthesis involves the formation of an isonitrosoacetanilide intermediate from 4-bromoaniline, followed by cyclization in the presence of a strong acid.

Workflow for the Synthesis of 5-Bromoisatin:

Caption: Synthetic workflow for 5-bromoisatin.

Materials:

-

4-Bromoaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Concentrated hydrochloric acid

-

Concentrated sulfuric acid

-

Sodium sulfate (anhydrous)

-

Water

-

Ethanol

Procedure:

Step 1: Synthesis of Isonitroso-4-bromoacetanilide

-

In a large round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1200 mL of water.

-

Add crystallized sodium sulfate (1300 g) to the solution.

-

In a separate beaker, prepare a solution of 4-bromoaniline (0.5 mol) in 300 mL of water containing concentrated hydrochloric acid (0.52 mol).

-

Add the 4-bromoaniline solution to the chloral hydrate solution.

-

Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water to the reaction mixture.

-

Heat the mixture to a vigorous boil for 1-2 minutes. The product will start to crystallize out.

-

Cool the reaction mixture in an ice bath.

-

Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Step 2: Synthesis of 5-Bromoisatin

-

Carefully add concentrated sulfuric acid to a beaker and preheat to 50°C.

-

Slowly add the dried isonitroso-4-bromoacetanilide from the previous step in portions with vigorous stirring, maintaining the temperature between 65-75°C.

-

After the addition is complete, heat the mixture to 80°C for 15 minutes.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol/water to obtain pure 5-bromoisatin.

Protocol 2: N-Acetylation of 5-Bromoisatin to Yield 1-Acetyl-5-bromo-1H-indole-2,3-dione

This protocol is based on standard N-acetylation procedures for indoles and related heterocycles using acetic anhydride.[8]

Workflow for the N-Acetylation of 5-Bromoisatin:

Caption: N-Acetylation of 5-bromoisatin.

Materials:

-

5-Bromoisatin

-

Acetic anhydride

-

Pyridine (optional, as catalyst)

-

Ice-cold water

-

Ethanol

Procedure:

-

Suspend 5-bromoisatin (1 equivalent) in acetic anhydride (5-10 equivalents).

-

A catalytic amount of pyridine can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 140°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

-

Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure 1-Acetyl-5-bromo-1H-indole-2,3-dione.

Characterization:

The synthesized 1-Acetyl-5-bromo-1H-indole-2,3-dione should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the structure and the presence of the acetyl group.

-

FT-IR Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the dione and the acetyl group.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the compound.

Applications in Medicinal Chemistry

1-Acetyl-5-bromo-1H-indole-2,3-dione is a valuable precursor for the synthesis of various biologically active molecules. Below are protocols for the synthesis of two important classes of compounds: bis-isatin derivatives with anticancer activity and indole-glyoxylamide hybrids with antimicrobial properties.

Application 1: Synthesis of Bis-Isatin Derivatives as Anticancer Agents

Bis-isatin derivatives have shown promising anticancer activity, and 1-Acetyl-5-bromo-1H-indole-2,3-dione can be a key starting material for their synthesis. This protocol outlines a general procedure for the synthesis of a bis-isatin derivative.

Workflow for the Synthesis of a Bis-Isatin Derivative:

Sources

- 1. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 5-Bromo Indole [erowid.org]

- 8. designer-drug.com [designer-drug.com]

Application Note: 1-Acetyl-5-bromo-1H-indole-2,3-dione in Heterocyclic Synthesis

Executive Summary & Core Rationale

The compound 1-Acetyl-5-bromo-1H-indole-2,3-dione (hereafter referred to as 5-Br-N-Ac-Isatin ) represents a "privileged scaffold" in medicinal chemistry. Unlike the unsubstituted isatin, the introduction of the

Why this scaffold matters:

-

Electronic Activation: The

-acetyl group is a strong electron-withdrawing group (EWG). It destabilizes the amide bond resonance, making the C-3 ketone significantly more electrophilic than in simple isatin. This facilitates rapid condensation reactions (e.g., Schiff base formation) under milder conditions. -

Pharmacological Profile: The 5-bromo substituent increases lipophilicity (LogP) and provides a halogen-bonding site, often enhancing the potency of the final drug candidate against targets like kinase enzymes and bacterial cell walls.

-

Synthetic Versatility: It serves as a divergent precursor for spiro-oxindoles, quinolines, and thiosemicarbazones.

Mechanistic Insight: The "Push-Pull" Activation

To successfully utilize 5-Br-N-Ac-Isatin, one must understand the causality of its reactivity.

-

The "Pull" (Activation): The

-acetyl group pulls electron density away from the indole ring nitrogen. This reduces the donation of the nitrogen lone pair into the C-2 carbonyl, which in turn minimizes the resonance stabilization of the C-3 carbonyl. Result: The C-3 carbon becomes a "hot" electrophile, ready for nucleophilic attack. -

The "Anchor" (Selectivity): The 5-bromo group is electronically withdrawing (inductive) but mesomerically donating. It directs electrophilic aromatic substitutions to the C-7 position, but in the context of heterocyclic synthesis at C-3, its primary role is steric and lipophilic modulation.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent synthetic pathways from the 1-Acetyl-5-bromo-isatin scaffold. Blue indicates the starting material; Green indicates condensation products; Red indicates cycloaddition products.

Detailed Experimental Protocols

Protocol A: High-Efficiency Synthesis of Thiosemicarbazones

Application: Synthesis of antimicrobial and antiviral candidates.

Rationale: The

Reagents:

-

1-Acetyl-5-bromo-1H-indole-2,3-dione (1.0 equiv)

-

Thiosemicarbazide (1.1 equiv)

-

Solvent: Absolute Ethanol (EtOH)[1]

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (approx. 268 mg) of 5-Br-N-Ac-Isatin in 10 mL of absolute ethanol. Slight warming (40°C) may be required for complete dissolution.

-

Activation: Add 3–5 drops of glacial acetic acid. Note: This protonates the C-3 carbonyl oxygen, lowering the activation energy for nucleophilic attack.

-

Addition: Add 1.1 mmol of thiosemicarbazide slowly to the stirring solution.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Checkpoint: The product usually precipitates as a yellow/orange solid during reflux.

-

-

Isolation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by cold water (to remove unreacted thiosemicarbazide). Recrystallize from ethanol/DMF if necessary.

Expected Data:

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Appearance | Yellow to Orange Crystalline Solid |

| Melting Point | >240°C (decomposition) |

| IR Signature | C=N stretch (~1610 cm⁻¹), N-H stretch (3200-3400 cm⁻¹) |

Protocol B: Stereoselective Synthesis of Spiro-oxindoles

Application: Construction of complex 3D scaffolds for anticancer screening (e.g., MDM2 inhibitors). Rationale: This protocol utilizes a [3+2] cycloaddition .[3] The 5-Br-N-Ac-Isatin reacts with an amino acid (sarcosine) to form an in situ azomethine ylide (a 1,3-dipole), which then traps a dipolarophile (e.g., chalcone or maleimide).

Reagents:

-

1-Acetyl-5-bromo-1H-indole-2,3-dione (1.0 equiv)

-

Sarcosine (1.2 equiv)

-

Dipolarophile (e.g.,

-phenylmaleimide) (1.0 equiv) -

Solvent: Methanol or Toluene (depending on temperature requirements)

Step-by-Step Methodology:

-

One-Pot Setup: In a pressure tube or round-bottom flask, combine 5-Br-N-Ac-Isatin (1.0 mmol), sarcosine (1.2 mmol), and

-phenylmaleimide (1.0 mmol). -

Solvent Choice:

-

Use Methanol (10 mL) for a "greener" profile (Reflux ~65°C).

-

Use Toluene (10 mL) if higher thermal energy is needed to drive the decarboxylation of sarcosine (Reflux ~110°C).

-

-

Reaction: Reflux the mixture for 4–6 hours.

-

Monitoring: TLC should show the disappearance of the deep orange isatin spot and the appearance of a new, less polar spot.

-

Work-up: Remove solvent under reduced pressure. The residue is often a solid.

-

Purification: Column chromatography is usually required to separate diastereomers (Silica gel, Hexane:EtOAc gradient).

Critical Control Point: The

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Deacetylation (Loss of N-Ac) | pH too high (Basic conditions) or nucleophilic solvent (water/alcohol) at high temp for too long. | Maintain neutral to slightly acidic pH (AcOH). Use anhydrous solvents. Avoid strong bases like NaOH or excess TEA. |

| Low Yield (Condensation) | Incomplete activation of C-3 carbonyl. | Increase catalyst (AcOH) concentration. Ensure starting material is pure (impurities can quench the catalyst). |

| Poor Solubility | High crystallinity of the brominated scaffold. | Use co-solvents like DMF or DMSO (10-20%) mixed with Ethanol. |

| Side Products (Spiro) | Polymerization of dipolarophile. | Add the dipolarophile slowly or use a slight excess of the isatin/sarcosine component to ensure the dipole captures the alkene efficiently. |

References

-

Synthesis of 5-Bromo-1H-indole-2,3-dione Derivatives: Tribak, Z., et al.[6][7] "Synthesis of New 1H-Indole-2,3-dione Derivatives Using Phase-Transfer Catalysis." J. Mar.[7] Chim. Heterocycl. (2016).[7]

-

Thiosemicarbazone Synthesis & Biological Activity: Hassan, M. S., et al.[8][9][10][11] "Synthesis Of Novel Thiosemicarbazone Derivative, Characterization, In Silico Study And Antidiabetic Activity."[10] Nanotechnology Perceptions (2025).

-

Spirooxindole Synthesis via [3+2] Cycloaddition: Boudriga, S., et al.[3] "Synthesis of highly functionalized spirooxindole derivatives via multicomponent [3+2] cycloaddition reactions." ResearchGate (2024).

-

Cytotoxicity of 5-Bromo-Isatin Derivatives: Pervez, H., et al. "Synthesis and Primary Cytotoxicity Evaluation of New 5-bromo-3-substituted-hydrazono-1H-2-indolinones." National Institutes of Health (PubMed).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. redalyc.org [redalyc.org]

- 5. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journaljpri.com [journaljpri.com]

- 9. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nano-ntp.com [nano-ntp.com]

- 11. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Chemoselective Condensation of 1-Acetyl-5-bromo-1H-indole-2,3-dione

[1]

Chemical Profile & Reactivity Landscape

Compound: 1-Acetyl-5-bromo-1H-indole-2,3-dione Molecular Formula: C₁₀H₆BrNO₃ Key Features: [1][2][3][4][5]

-

C-3 Carbonyl (Ketone): The primary site for condensation (Schiff base/hydrazone formation). Highly electrophilic due to the electron-withdrawing 5-bromo and N-acetyl groups.[1]

-

C-2 Carbonyl (Lactam): Susceptible to nucleophilic attack.[3][6][7] Under basic conditions or with strong nucleophiles (e.g., aliphatic amines), the N1-C2 bond cleaves, destroying the heterocyclic core to form acyclic keto-amides.[1]

-

N-Acetyl Group: Acts as a protecting group and an activator.[1] It is labile under strong acidic (hydrolysis) or basic (cleavage) conditions.

Reactivity Pathway Diagram

The following diagram illustrates the critical competition between the desired condensation and the undesired ring-opening pathways.

Caption: Chemoselectivity map. Path A (green) is the desired condensation. Path B (red) is the parasitic ring-opening reaction driven by basicity and unhindered nucleophiles.

Experimental Protocols

Protocol A: Synthesis of Schiff Bases (Imine Condensation)

Objective: Condensation of 1-acetyl-5-bromoisatin with aromatic amines (e.g., 4-bromoaniline, 4-methoxyaniline).[1] Challenge: Preventing N-deacetylation and ring cleavage.

Materials

-

Substrate: 1-Acetyl-5-bromo-1H-indole-2,3-dione (1.0 equiv)

-

Reagent: Aromatic Amine (1.0 - 1.1 equiv)

-

Solvent: Absolute Ethanol (Anhydrous conditions prefered to limit hydrolysis)

-

Catalyst: Glacial Acetic Acid (GAA)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-acetyl-5-bromoisatin in 10-15 mL of absolute ethanol.

-

Note: Heating gently (40°C) may be required for complete dissolution.

-

-

Activation: Add 2-3 drops of Glacial Acetic Acid.

-

Rationale: GAA protonates the C-3 carbonyl oxygen, increasing electrophilicity without creating a strongly acidic environment that would hydrolyze the N-acetyl group.[1]

-

-

Addition: Add 1.0 mmol of the aromatic amine dropwise (if liquid) or portion-wise (if solid).

-

Reaction: Reflux the mixture at 78°C for 3–6 hours.

-

Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the starting material spot (bright orange/red) and the appearance of a new colored spot (often yellow/dark orange).

-

-

Workup:

-

Recrystallization: Recrystallize from hot ethanol/chloroform if necessary.

Self-Validation Check:

-

IR Spectrum: Look for the appearance of a strong band at 1600–1625 cm⁻¹ (C=N) .

-

Absence of OH: Ensure no broad OH stretch (3200-3400 cm⁻¹) appears, which would indicate ring opening (formation of a carboxylic acid/amide/phenol moiety).

Protocol B: Synthesis of Thiosemicarbazones

Objective: Reaction with thiosemicarbazide to form bioactive scaffolds. Challenge: Thiosemicarbazide is less nucleophilic than simple amines; requires longer reaction times.[1]

Materials

-

Substrate: 1-Acetyl-5-bromo-1H-indole-2,3-dione (1.0 equiv)

-

Reagent: Thiosemicarbazide (1.1 equiv)

-

Solvent: Ethanol/Methanol (1:1 mixture improves solubility)

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 mmol of thiosemicarbazide in 10 mL of hot methanol/ethanol mixture.

-

Combination: Add the hot solution of thiosemicarbazide to a solution of 1-acetyl-5-bromoisatin (1.0 mmol) in ethanol (10 mL).

-

Catalysis: Add 3-4 drops of Glacial Acetic Acid.

-

Reflux: Reflux for 4–8 hours.

-

Observation: A heavy precipitate often forms during the reflux.[1]

-

-

Isolation: Cool to room temperature. Filter the solid product.[1]

-

Purification: Wash with hot water (to remove unreacted thiosemicarbazide) followed by cold ethanol.

Self-Validation Check:

-

1H NMR: The N-acetyl methyl singlet (~2.6 ppm) must remain. If it is absent, deacetylation occurred.[1]

-

IR: Distinct peaks for C=S (approx. 1100-1200 cm⁻¹) and NH (3200-3300 cm⁻¹) from the thiosemicarbazide moiety should be present.

Critical Control Points & Troubleshooting

| Issue | Symptom | Root Cause | Corrective Action |

| Ring Opening | Product is more soluble than expected; IR shows broad OH/NH; Loss of heterocycle color. | Base catalysis; Nucleophile too basic (e.g., aliphatic amines).[1] | Use weaker bases; switch solvent to Acetic Acid; maintain strictly anhydrous conditions. |

| Deacetylation | Loss of Acetyl signal in NMR; Product matches "free" isatin derivative.[1] | Acid concentration too high; Presence of water.[1] | Use Glacial Acetic Acid only (avoid HCl/H₂SO₄); Use molecular sieves in solvent. |

| No Reaction | Starting material persists on TLC after 6h. | Steric hindrance at C-3; Low nucleophilicity.[1] | Increase reflux time; Use microwave irradiation (100W, 80°C, 10-20 min). |

References

-

Synthesis of 5-bromoindole derivatives: Title: Method for preparing 5-bromoindole.[1][2][4][8][9] Source: Google Patents (CN102558017A). URL:

-

Reactivity of N-acetylisatin (Ring Opening): Title: General mechanism for the reaction of N-acylisatin with amine or alcohol. Source: ResearchGate (Bogdanov & Zaripova). URL:[Link]

-

Schiff Base Protocols (Isatin Derivatives): Title: Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. Source: ResearchGate.[1][10][11] URL:[Link]

-

Thiosemicarbazone Synthesis: Title: Synthesis of Some Novel Semicarbazone and Thiosemicarbazone Derivatives of Isatin as Possible Biologically Active Agents.[1] Source: Journal of Pharmaceutical Research International.[1] URL:[Link]

-

Isatin Chemistry Review: Title: Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.[1][12][13] Source: MedChemComm (RSC Publishing). URL:[Link]

Sources

- 1. distantreader.org [distantreader.org]

- 2. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]

- 3. ajprd.com [ajprd.com]

- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation and Quality Control of 1-Acetyl-5-bromo-1H-indole-2,3-dione via High-Field NMR Spectroscopy

Executive Summary

1-Acetyl-5-bromo-1H-indole-2,3-dione (also known as N-acetyl-5-bromoisatin) is a critical electrophilic scaffold in medicinal chemistry. It serves as a primary intermediate for synthesizing spiro-oxindoles, Schiff bases, and anticonvulsant agents.

This Application Note provides a definitive protocol for the structural characterization of this compound using 1H and 13C NMR. Unlike standard spectral listings, this guide focuses on process analytical logic —specifically, how to use NMR to distinguish the N-acetylated product from its precursor (5-bromoisatin) and identify common degradation impurities like ring-opened isatinic acid derivatives.

Chemical Context & Numbering System

To ensure accurate assignment, we utilize the standard indole numbering system.

Figure 1: Connectivity and functional mapping of 1-Acetyl-5-bromo-1H-indole-2,3-dione. Note the N1 position is the site of acetylation.

Experimental Protocol: Synthesis & Sample Preparation

High-quality NMR data requires high-purity synthesis. The following protocol ensures minimal ring-opening byproducts.

Synthesis Workflow

The standard preparation involves heating 5-bromoisatin with acetic anhydride.

Reaction:

Procedure:

-

Suspend 1.0 eq of 5-bromoisatin in 5.0 eq of acetic anhydride.

-

Reflux at 130°C for 3–4 hours. Critical: Monitor TLC (Hexane:EtOAc 7:3) until the polar starting material spot disappears.

-

Cool to room temperature. The product typically crystallizes.

-

Filter and wash with cold hexanes (to remove acetic acid traces).

-

Dry under vacuum.

NMR Sample Preparation

-

Solvent Selection: DMSO-d6 is the preferred solvent. While CDCl3 is usable, isatin derivatives often exhibit poor solubility in chloroform, leading to low signal-to-noise ratios.

-

Concentration: Dissolve ~10–15 mg of sample in 0.6 mL DMSO-d6.

-

Tube: Standard 5mm NMR tube.

1H NMR Analysis (400 MHz, DMSO-d6)

The 1H NMR spectrum provides two definitive diagnostic confirmations: the appearance of the acetyl methyl group and the deshielding of the H7 proton .

Spectral Assignments[1][2][3][4]

| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Diagnostic Note |

| H7 | 8.25 – 8.35 | Doublet (d) | 1H | Key Indicator. shifted downfield from ~6.9 ppm in precursor. |

| H4 | 7.85 – 7.95 | Doublet (d) | 1H | Deshielded by C3 ketone. |

| H6 | 7.70 – 7.80 | Doublet of Doublets (dd) | 1H | Couples with H7 and H4. |

| Acetyl-CH3 | 2.60 – 2.65 | Singlet (s) | 3H | Confirmation of acetylation. |

| N-H | ABSENT | - | - | Presence indicates unreacted starting material. |

Mechanistic Insight: The "H7 Shift"

In the starting material (5-bromoisatin), the H7 proton (adjacent to Nitrogen) typically appears upfield at ~6.8–6.9 ppm due to the electron-donating resonance of the lone pair on the amine.